molecular formula C17H10ClF3N2O B2925474 (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 477289-05-7

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2925474
CAS No.: 477289-05-7
M. Wt: 350.73
InChI Key: KLCINGNIOXCADQ-XYOKQWHBSA-N
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Description

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 3-(trifluoromethyl)aniline, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-3-(2-chlorophenyl)-2-cyanoacrylic acid.

    Amidation Reaction: The resulting (E)-3-(2-chlorophenyl)-2-cyanoacrylic acid is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group or the chlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-2-cyano-N-phenylacrylamide: Lacks the trifluoromethyl group.

    (E)-3-(2-chlorophenyl)-2-cyano-N-(4-methylphenyl)acrylamide: Contains a methyl group instead of a trifluoromethyl group.

    (E)-3-(2-chlorophenyl)-2-cyano-N-(3-chlorophenyl)acrylamide: Contains a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-15-7-2-1-4-11(15)8-12(10-22)16(24)23-14-6-3-5-13(9-14)17(19,20)21/h1-9H,(H,23,24)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCINGNIOXCADQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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